4-(1-Chloro-1,2-diphenylethyl)pyridine
Overview
Description
“4-(1-Chloro-1,2-diphenylethyl)pyridine” is a chemical compound with the molecular formula C25H20ClN . It has a molecular weight of 369.89 .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 39 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 Pyridine .Scientific Research Applications
Analytical Characterization
- Substances with the diphenylethylamine nucleus, such as 4-(1-Chloro-1,2-diphenylethyl)pyridine, have been studied for their dissociative properties and are sold as 'research chemicals' online. Analytical characterizations have included high-resolution electrospray mass spectrometry, liquid chromatography ESI-MS/MS, and other methods to differentiate between isomeric compounds. For example, diphenidine (a related compound) has been shown to reduce N-methyl-D-aspartate-mediated field excitatory postsynaptic potentials, highlighting NMDA receptor activity (Wallach et al., 2015).
Chemical Synthesis and Structure
- The synthesis and structural analysis of compounds structurally similar to this compound have been extensively studied. For instance, various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have been prepared from 3-amino-5-arylpyrazoles and α-cyanochalcones. Studies like these often involve NMR, X-ray diffraction, and other spectroscopic techniques to understand the molecular structure and properties of these compounds (Quiroga et al., 1999).
Kinetic Studies
- Kinetic studies have been conducted on compounds similar to this compound. For example, the kinetics of reactions involving diphenyl chlorophosphate and pyridine derivatives have been studied to understand the formation of ionic intermediates in organic phases. Such studies provide insights into reaction mechanisms and the properties of various substituents on pyridine rings (Anishchenko et al., 2012).
Photophysical Properties
- Research has been conducted on the photophysical properties of compounds with structural similarities to this compound. Studies have focused on understanding the fluorescence, quantum yield, and radiative decay rate of these compounds, which are influenced by solvent polarity. These investigations are crucial for applications in fluorescence-based sensors and other photonic devices (Rotkiewicz et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
4-(1-chloro-1,2-diphenylethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN/c20-19(17-9-5-2-6-10-17,18-11-13-21-14-12-18)15-16-7-3-1-4-8-16/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAMTZKVRUKIJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.